![molecular formula C8H5FN2O2 B140615 4-Fluoro-3-nitrophenylacetonitrile CAS No. 157662-77-6](/img/structure/B140615.png)
4-Fluoro-3-nitrophenylacetonitrile
Overview
Description
4-Fluoro-3-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 . It is used as a pharmaceutical intermediate and is also used as a synthetic and fine chemical intermediate .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-nitrophenylacetonitrile consists of a phenyl ring substituted with a fluoro group at the 4-position and a nitro group at the 3-position. The phenyl ring is also attached to an acetonitrile group .Physical And Chemical Properties Analysis
4-Fluoro-3-nitrophenylacetonitrile is a solid at room temperature . It has a molecular weight of 180.14 . The compound is stored in a dry environment at room temperature .Scientific Research Applications
Biomolecule Immobilization
4-Fluoro-3-nitrophenylacetonitrile: is utilized in the immobilization of biomolecules onto polymer surfaces . This process is crucial for biochemical assays and chemical syntheses. The compound acts as a photolinker, which upon photo-irradiation, forms a chemical linkage that is essential for attaching biomolecules like proteins, peptides, and nucleic acids to solid surfaces.
Bioconjugation
In bioconjugation, 4-Fluoro-3-nitrophenylacetonitrile facilitates the construction of bioconjugates . It’s used as a linker with reactive groups that bind target molecules through specific functional groups. This application is significant in modifying molecules for various purposes, including drug delivery systems and diagnostic tools.
Polymer Surface Engineering
The compound plays a role in the functionalization of polymer surfaces, a task vital in materials chemistry . It enables the activation of inert polymer surfaces without the need for additional catalysts or reagents, allowing for the creation of new materials with desired properties.
Diagnostics
In the field of diagnostics, 4-Fluoro-3-nitrophenylacetonitrile is applied in the rapid diagnostics area . It’s used to immobilize antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, which are essential components in the development of diagnostic assays.
Materials Chemistry
This compound contributes to the development of new materials by enabling the attachment of various biomolecules to matrices, which can lead to the creation of innovative materials with specialized functions .
Chemical Syntheses
4-Fluoro-3-nitrophenylacetonitrile: is involved in chemical syntheses where it’s used as an intermediate or a reactive agent to produce complex organic compounds . Its unique properties make it suitable for synthesizing a wide range of chemical products.
Pharmaceuticals
Although specific applications in pharmaceuticals are not directly cited, the compound’s role in bioconjugation and biomolecule immobilization suggests potential uses in drug development and formulation .
Advanced Research
The compound’s versatile chemistry makes it a subject of interest in advanced research, particularly in exploring its potential applications in new therapeutic techniques and material sciences .
Safety and Hazards
Future Directions
The future directions for 4-Fluoro-3-nitrophenylacetonitrile could involve its use in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules make it a promising compound for future research .
Mechanism of Action
Target of Action
It is known to be used for biomolecule immobilization and bioconjugation . This suggests that its targets could be a wide range of biomolecules, such as proteins, peptides, nucleic acids, and others.
Mode of Action
4-Fluoro-3-nitrophenylacetonitrile, also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a photolinker used for photoaffinity labeling . Upon photo-irradiation, it produces a chemical linkage with its target . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Biochemical Pathways
Its role in biomolecule immobilization and bioconjugation suggests that it could potentially influence a variety of biochemical pathways depending on the specific biomolecules it interacts with .
Result of Action
The result of the action of 4-Fluoro-3-nitrophenylacetonitrile is the formation of a covalent bond between the compound and its target biomolecule . This allows for the immobilization of the biomolecule, which can be essential for various biochemical assays and chemical syntheses .
Action Environment
The action of 4-Fluoro-3-nitrophenylacetonitrile is influenced by environmental factors such as light, as it requires photo-irradiation to activate and form a chemical linkage with its target
properties
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOLUCPHJHRTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466465 | |
Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157662-77-6 | |
Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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